5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Description
Properties
IUPAC Name |
5-bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEOMOPUACJZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromo-2-chloropyridine with 2,2,2-trifluoroethanol under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and etherification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in scientific research, medicinal chemistry, and agriculture.
Medicinal Chemistry
This compound is explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. The trifluoroethoxy group may enhance the compound's bioavailability and interaction with biological targets.
Agricultural Chemistry
The compound serves as an intermediate in the synthesis of agrochemicals. Pyridine derivatives are known for their utility in developing pesticides and herbicides. For instance, related compounds have shown effectiveness against various pathogens affecting crops, suggesting that this compound could play a role in agricultural applications by enhancing pest control measures.
Organic Synthesis
In organic chemistry, this compound can act as a building block for synthesizing more complex molecules. Its halogen substituents allow for various nucleophilic substitution reactions, making it valuable in creating diverse chemical entities.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of halogenated pyridines found that this compound exhibited significant activity against specific bacterial strains. The presence of the bromine and trifluoroethoxy groups was crucial for its efficacy.
Case Study 2: Synthesis of Agrochemicals
Research focusing on pyridine derivatives highlighted the utility of this compound as an intermediate in synthesizing novel pesticides. The compound's unique structural features enable modifications that enhance the biological activity of resulting agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)
- Structural Differences : Lacks the chloro substituent at position 3.
- Its molecular formula is C₇H₅BrF₃NO, with a similarity score of 0.76 compared to the target compound .
- Applications : Used as an intermediate in drug synthesis due to its trifluoroethoxy group, which improves metabolic stability in pharmaceuticals .
5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)
- Structural Differences : Replaces Cl with a trifluoromethyl (-CF₃) group at position 3 and substitutes the trifluoroethoxy group with a hydroxyl (-OH) at position 2.
- Impact: The -CF₃ group is more electron-withdrawing than Cl, increasing the compound’s acidity (pKa ~4.5 vs. ~6.5 for Cl).
- Applications : Likely used in agrochemicals due to its polarity and stability under acidic conditions .
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6)
- Structural Differences : Substitutes Cl at position 2 (vs. position 3 in the target compound) and adds -CF₃ at position 3.
- Impact : Positional isomerism alters steric interactions; the -CF₃ group at position 3 may hinder electrophilic substitution at adjacent positions. Molecular weight is 260.45 g/mol, slightly lower than the target compound (287.47 g/mol) .
- Applications : A key intermediate in synthesizing fluorinated pesticides .
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0)
- Structural Differences : Replaces trifluoroethoxy with methoxy (-OCH₃) at position 2.
- Impact : Methoxy is less electronegative than trifluoroethoxy, reducing lipophilicity (logP ~2.1 vs. ~3.5 for the target compound). This impacts membrane permeability in drug design .
- Applications : Used in medicinal chemistry for its balanced solubility and reactivity .
Research Findings and Data Tables
Table 1. Comparative Properties of Selected Pyridine Derivatives
Pharmacological and Industrial Relevance
Chloro and bromo substituents enhance binding to biological targets via halogen bonding .
Biological Activity
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative with potential applications in various fields, including agriculture and pharmaceuticals. Its unique structure, characterized by the presence of bromine, chlorine, and a trifluoroethoxy group, suggests interesting biological activities that warrant detailed exploration.
- Molecular Formula : C7H4BrClF3NO
- Molecular Weight : Approximately 256.02 g/mol
- CAS Number : 1256822-84-0
The trifluoroethoxy group enhances the compound's lipophilicity and stability, facilitating interactions with biological membranes and proteins .
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its derivatives and structural analogs. This compound has been associated with several biological effects:
- Insecticidal Properties : Derivatives of this compound have shown potential as insecticides and acaricides. They disrupt biological processes in pests by interfering with their nervous systems or metabolic pathways.
- Chemosensory Applications : Pyridine derivatives are often investigated for their ability to act as chemosensors, selectively binding to ions or molecules. This property is useful in environmental monitoring and diagnostic applications .
- Enzyme Interaction : Interaction studies suggest that this compound can bind to specific enzymes or receptors due to its functional groups. This binding capability may be leveraged in drug development.
Case Studies
- Insecticidal Activity : A study evaluating the efficacy of pyridine derivatives as insecticides found that compounds similar to this compound exhibited significant activity against common agricultural pests. The mechanism was attributed to their ability to disrupt neurotransmitter function in insects.
- Binding Studies : Research involving molecular docking simulations indicated that this compound can effectively bind to certain enzyme active sites, suggesting potential for development as a therapeutic agent targeting specific biological pathways.
Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Insecticidal | Disruption of neurotransmission |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | Chemosensor | Selective ion binding |
| Other Pyridine Derivatives | Varies (antimicrobial, anti-cancer) | Varies (enzyme inhibition) |
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Nucleophilic Substitution Reactions : Utilizing appropriate halogenated precursors.
- Coupling Reactions : Combining different functional groups under controlled conditions to yield the desired product.
These synthetic routes highlight the compound's versatility in organic chemistry and its potential for further modification to enhance biological activity .
Q & A
Basic Question: What synthetic strategies are effective for preparing 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine, and how can intermediates be purified?
Methodological Answer:
The synthesis typically involves sequential halogenation and alkoxylation of a pyridine core. For example:
Core Functionalization : Start with a pyridine scaffold (e.g., 3-chloropyridine). Introduce bromine at the 5-position via electrophilic substitution using Br₂ in H₂SO₄ or via directed ortho-metalation followed by quenching with a bromine source .
Trifluoroethoxy Installation : The 2-position trifluoroethoxy group can be introduced using nucleophilic aromatic substitution (SNAr) with trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Purification : Intermediate purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water. For halogenated pyridines, HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity .
Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the trifluoroethoxy group (δ ~4.5–4.8 ppm for -OCH₂CF₃) and aromatic protons (δ ~7.0–8.5 ppm). Coupling patterns distinguish substitution positions .
- ¹³C NMR : The CF₃ group appears as a quartet (δ ~120–125 ppm, J = 280–300 Hz). Halogenated carbons (Br, Cl) show deshielding (δ ~140–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (distinct for Br/Cl) .
- IR Spectroscopy : C-O-C stretching (~1100 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) validate the trifluoroethoxy group .
Advanced Question: How do the bromo and chloro substituents influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl (meta to Br) activates the pyridine ring for SNAr at the 2-position, while Br (para to Cl) directs Suzuki-Miyaura couplings to the 5-position .
- Contradiction Resolution : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) arise from steric hindrance. Use bulky ligands (e.g., XPhos) to suppress homocoupling. Monitor reaction progress via TLC with UV quenching .
Advanced Question: What computational methods predict the electronic effects of the trifluoroethoxy group on aromatic reactivity?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The trifluoroethoxy group lowers the LUMO energy, enhancing electrophilic attack at the 2-position .
- Hammett Parameters : The σₚ value of -OCH₂CF₃ (σₚ ~0.45) indicates moderate electron withdrawal, corroborated by experimental substituent effects in SNAr reactions .
Advanced Question: How can stability issues during storage be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the trifluoroethoxy group occurs under acidic/humid conditions.
- Stabilization : Store under inert gas (N₂/Ar) at -20°C in amber vials. Add molecular sieves (3Å) to absorb moisture. Purity >95% minimizes catalytic degradation .
Advanced Question: What challenges arise when using this compound in kinase inhibitor synthesis?
Methodological Answer:
- Steric Hindrance : The trifluoroethoxy group impedes binding to ATP pockets. Mitigate via scaffold hopping (e.g., replace pyridine with pyrimidine) .
- Selectivity : Off-target effects from Br/Cl can be addressed by introducing bioisosteres (e.g., CF₃ for Br) .
Advanced Question: How are contradictions in reported catalytic efficiencies for Buchwald-Hartwig aminations resolved?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with BrettPhos vs. RuPhos ligands. BrettPhos improves yields for sterically hindered amines (e.g., 85% vs. 60% with RuPhos) .
- Kinetic Studies : Use in situ IR to monitor intermediate formation. Adjust temperature (80–100°C) and solvent (toluene > DMF) to optimize turnover .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
